molecular formula C12H12Cl2N2OS B1272060 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol CAS No. 318234-28-5

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B1272060
CAS No.: 318234-28-5
M. Wt: 303.2 g/mol
InChI Key: FMYVYHPKOMLDPJ-UHFFFAOYSA-N
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Description

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C12H12Cl2N2OS. This compound is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a sulfanyl methyl group. It is a solid at room temperature and has a melting point of approximately 104-105°C .

Biochemical Analysis

Biochemical Properties

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its sulfanyl and pyrazolyl groups, which can form hydrogen bonds and other non-covalent interactions with biomolecules . These interactions can modulate enzyme activity, protein conformation, and other biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can degrade over time, leading to changes in its biochemical activity and cellular effects. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, while at high doses, it can cause toxicity and adverse effects . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux . The compound’s effects on metabolite levels and metabolic pathways are essential for understanding its biochemical activity and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, influencing its activity and function. Understanding the compound’s subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-chlorobenzyl chloride with 3-(methylthio)-1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVYHPKOMLDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377145
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318234-28-5
Record name 5-Chloro-3-[[(4-chlorophenyl)thio]methyl]-1-methyl-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318234-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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